molecular formula C12H12BrN3 B15059941 4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine

4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine

Cat. No.: B15059941
M. Wt: 278.15 g/mol
InChI Key: IBEUXQXMIXUPOD-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine is a halogenated imidazole derivative characterized by a bromine-substituted phenyl ring at the 4-position of the imidazole core, a cyclopropyl group at the 1-position, and an amine group at the 5-position. The bromine atom at the ortho position of the phenyl ring may influence electronic and steric properties, while the cyclopropyl group could enhance metabolic stability compared to bulkier alkyl substituents .

Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

5-(2-bromophenyl)-3-cyclopropylimidazol-4-amine

InChI

InChI=1S/C12H12BrN3/c13-10-4-2-1-3-9(10)11-12(14)16(7-15-11)8-5-6-8/h1-4,7-8H,5-6,14H2

InChI Key

IBEUXQXMIXUPOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC(=C2N)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

a) 4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine

  • Substituents : Chlorine at the meta position of the phenyl ring.
  • Key Differences: Electron Effects: Chlorine (electronegative but less polarizable than bromine) may reduce lipophilicity compared to bromine.
  • Applications : Serves as a pharmaceutical intermediate, highlighting the versatility of halogenated imidazoles in drug development .

b) 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine

  • Substituents : Bromine at the para position of the phenyl ring; methyl group at the 1-position.
  • Key Differences :
    • Substituent Position : Para-bromine may enhance π-π stacking interactions compared to ortho-substitution.
    • Steric Profile : Methyl group (smaller than cyclopropyl) could reduce steric hindrance but decrease metabolic stability .
  • Safety Data : Listed in safety sheets with CAS 787586-84-9, indicating regulatory handling requirements for brominated imidazoles .

Functional Group Variations in Imidazole Derivatives

a) 5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-N-(2-Methylphenyl)-1,3,4-Oxadiazol-2-amine

  • Structure : Combines benzoxazole and oxadiazole rings with a bromophenyl group.
  • Key Differences :
    • Heterocyclic Diversity : The benzoxazole-oxadiazole scaffold may enhance rigidity and binding specificity compared to simple imidazoles.
    • Spectroscopic Data : IR and NMR spectra confirm NH (3307 cm⁻¹) and C-Br (530 cm⁻¹) functionalities, with elemental analysis aligning with calculated values (C: 59.08% found vs. 59.40% theoretical) .

b) PF-03491165

  • Structure: Fluorophenyl-substituted imidazole with a cyclopropyl group and heptanoic acid chain.
  • Key Differences: Pharmacokinetic Modifications: The carboxylic acid moiety improves solubility, while fluorophenyl groups enhance target selectivity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position) Molecular Weight CAS Number Key Features
This compound Br (Ph-2), Cyclopropyl (1), NH₂ (5) Not reported Not available Ortho-Br, cyclopropyl for stability
4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine Cl (Ph-3) 233.70 (calc.) 1248768-24-2 Meta-Cl, drug intermediate
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine Br (Ph-4), CH₃ (1) Not reported 787586-84-9 Para-Br, simpler alkyl group
5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-N-(2-Methylphenyl)-1,3,4-Oxadiazol-2-amine Br (Ph-3), benzoxazole-oxadiazole 448 (M+1) Not available Multi-heterocyclic, spectroscopic validation
PF-03491165 F (Ph), cyclopropyl, heptanoic acid 513.53 950741-95-4 Fluorine, kinase inhibitor

Biological Activity

4-(2-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with related compounds.

  • Molecular Formula : C13H14BrN3
  • Molecular Weight : Approximately 284.17 g/mol
  • CAS Number : 1251221-35-8

The presence of the bromine atom in its structure contributes to its reactivity and interaction with biological targets, particularly in neurological contexts.

Research indicates that this compound may act as an inhibitor of specific enzymes and receptors. It is hypothesized that this compound interacts with histamine receptors, which are implicated in various neurological functions, including cognition and memory processes.

Interaction Studies

Preliminary studies suggest that the compound effectively binds to histamine receptors, potentially modulating neurotransmitter release and influencing physiological processes. This binding affinity may lead to therapeutic applications in treating neurological disorders.

Comparative Biological Activity

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key structural features and differences:

Compound NameStructural FeaturesNotable Differences
4-(2-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amineChlorine instead of bromineDifferent halogen may affect reactivity and bioactivity
4-(Phenyl)-1-cyclopropyl-1H-imidazol-5-amineLacks halogen substitutionMay exhibit different pharmacological properties
4-(3-Bromophenyl)-1-cyclopropyl-1H-imidazol-5-amineBromine at a different positionPositioning of bromine can influence binding affinity

The unique combination of substituents in this compound enhances its selectivity for certain biological targets compared to similar compounds, leading to distinct therapeutic profiles.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological assays. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The IC50 values indicate its potency compared to standard chemotherapeutics.
  • Apoptosis Induction : Flow cytometry analyses have revealed that this compound induces apoptosis in cancer cell lines in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Neurological Impact Studies : Investigations into its effects on cognitive functions have shown promise, particularly in models simulating neurodegenerative diseases. The compound's ability to modulate histamine receptor activity may contribute to cognitive enhancement or neuroprotection .

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